molecular formula C10H19N3O2 B296021 5-Hydroxycyclononanone semicarbazone

5-Hydroxycyclononanone semicarbazone

Cat. No.: B296021
M. Wt: 213.28 g/mol
InChI Key: MQIDDBHEKYCZRP-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxycyclononanone semicarbazone (HCN) is a synthetic compound that has been widely used in scientific research for its unique properties. HCN is a semicarbazone derivative of cyclononanone that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 5-Hydroxycyclononanone semicarbazone is not fully understood. However, studies have shown that this compound can inhibit the growth of various microorganisms by interfering with their metabolic pathways. Additionally, this compound has been shown to bind to metal ions, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Additionally, this compound has been shown to possess antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

5-Hydroxycyclononanone semicarbazone has several advantages for lab experiments. It is easy to synthesize and is relatively inexpensive. Additionally, this compound has been shown to possess a broad spectrum of antimicrobial activity, making it a potential candidate for the development of new drugs. However, this compound also has some limitations. It is unstable in acidic conditions and can decompose over time, which may affect its potency.

Future Directions

There are several future directions for the research of 5-Hydroxycyclononanone semicarbazone. One potential area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Furthermore, research is needed to determine the safety and toxicity of this compound in vivo. Finally, this compound may have potential applications in the food industry as a preservative due to its antimicrobial properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively used in scientific research due to its unique properties. This compound has been shown to possess antimicrobial and antioxidant properties, making it a potential candidate for the development of new drugs. Additionally, this compound has been used as a chelating agent for the determination of metal ions in biological samples. While this compound has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the potential therapeutic effects and safety of this compound.

Synthesis Methods

5-Hydroxycyclononanone semicarbazone can be synthesized through several methods, including the reaction of cyclononanone with semicarbazide hydrochloride in the presence of sodium acetate, or via the reaction of cyclononanone with semicarbazide in the presence of acetic acid and sodium acetate. The resulting this compound is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

5-Hydroxycyclononanone semicarbazone has been extensively used in scientific research due to its unique properties. This compound has been shown to possess antiviral, antibacterial, and antifungal properties, making it a potential candidate for the development of new drugs. Additionally, this compound has been used as a chelating agent for the determination of metal ions in biological samples.

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

[(E)-(5-hydroxycyclononylidene)amino]urea

InChI

InChI=1S/C10H19N3O2/c11-10(15)13-12-8-4-1-2-6-9(14)7-3-5-8/h9,14H,1-7H2,(H3,11,13,15)/b12-8+

InChI Key

MQIDDBHEKYCZRP-XYOKQWHBSA-N

Isomeric SMILES

C1CC/C(=N\NC(=O)N)/CCCC(C1)O

SMILES

C1CCC(=NNC(=O)N)CCCC(C1)O

Canonical SMILES

C1CCC(=NNC(=O)N)CCCC(C1)O

Origin of Product

United States

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